Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate
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Overview
Description
Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, an amino group, and a dichlorophenyl group, making it a versatile molecule in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate typically involves the reaction of tert-butyl 2-bromo-2-(3,4-dichlorophenyl)propanoate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono- or di-chlorinated products.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a strong base are typically employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of mono- or di-chlorinated products.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(4-chlorobenzyl)amino]propanoate
- Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate
Uniqueness
Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds with fewer or no chlorine atoms. This structural feature may enhance its potency and selectivity in various applications.
Biological Activity
Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate is an organic compound with significant biological activity. It belongs to the class of amino acid derivatives and is characterized by its unique structural components, including a tert-butyl ester group, an amino group, and a dichlorophenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition properties, which can lead to alterations in metabolic pathways. For instance, it has been noted for its potential as an enzyme inhibitor in studies related to protein interactions and signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing the dichlorophenyl group often exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with a similar structure have shown promising results in inhibiting cell proliferation in cancer models, particularly against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
Antimicrobial Properties
Additionally, this compound has been investigated for its antimicrobial properties. Studies suggest that compounds with similar structural features can disrupt bacterial cell membranes and inhibit growth, indicating potential applications in treating bacterial infections . The presence of the dichlorophenyl group is often linked to enhanced biological activity against both Gram-positive and Gram-negative bacteria.
Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of related compounds, researchers synthesized several derivatives of this compound. These derivatives were tested for their ability to inhibit cancer cell growth. The findings indicated that certain modifications to the dichlorophenyl group significantly enhanced cytotoxic effects. For instance, one derivative showed an IC50 value comparable to doxorubicin, a standard chemotherapy drug .
Case Study 2: Enzyme Inhibition
Another research effort explored the enzyme inhibition capabilities of this compound. The compound was found to inhibit specific enzymes involved in metabolic processes, which could lead to altered drug metabolism and efficacy in therapeutic applications. The study highlighted the importance of the amino group in facilitating these interactions.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-12(2,3)18-11(17)13(4,16)8-5-6-9(14)10(15)7-8/h5-7H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRJJDZLIXRTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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